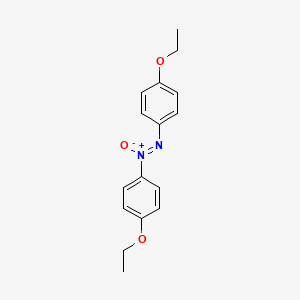

4,4'-Azoxydiphenetole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142006. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-ethoxyphenyl)-(4-ethoxyphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-3-20-15-9-5-13(6-10-15)17-18(19)14-7-11-16(12-8-14)21-4-2/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUICZVHSJNKDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-83-0 | |

| Record name | 4,4'-Azoxydiphenetole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazene, bis(4-ethoxyphenyl)-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-azoxyphenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4,4'-Azoxydiphenetole: Synthesis, Characterization, and Mesophase Behavior

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Azoxydiphenetole, registered under CAS number 4792-83-0, stands as a significant compound in the history and development of liquid crystal science. As a member of the azoxybenzene family, its calamitic (rod-like) molecular structure endows it with the ability to form a thermotropic nematic liquid crystal phase—a state of matter intermediate between a crystalline solid and an isotropic liquid. This guide offers a comprehensive technical overview of its synthesis, physicochemical properties, characterization, and unique liquid crystalline behavior, providing a foundational resource for researchers in materials science and organic synthesis.

Physicochemical Properties and Molecular Structure

This compound, also known as p,p'-Azoxyphenetole or 4,4'-Diethoxyazoxybenzene, is a pale yellow crystalline solid at room temperature[1]. Its defining characteristic is the central azoxy (-N=N(O)-) linkage connecting two para-substituted phenetole (ethoxybenzene) moieties. This arrangement creates a rigid, elongated molecular geometry essential for the formation of liquid crystalline phases[2]. The terminal ethoxy groups contribute to the molecule's overall length and influence intermolecular interactions, which in turn dictate the stability and temperature range of the mesophase.

The molecule's structure is key to its function. The rigid core, composed of the two phenyl rings and the azoxy bridge, provides the necessary anisotropy, while the flexible terminal chains help to lower the melting point and stabilize the liquid crystal phase.

Diagram: Molecular Structure of this compound

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Reduction

The following protocol is a representative method based on established chemical principles for the reduction of nitroaromatics.[3][4] This protocol must be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-nitrophenetole (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Base: Add an aqueous solution of a base, such as sodium hydroxide, to the flask. The alkaline environment is crucial for the condensation reaction.

-

Controlled Reduction: While stirring vigorously, slowly add a solution of the reducing agent (e.g., sodium borohydride, 1-2 equivalents) portion-wise or via a dropping funnel. The temperature should be carefully monitored and controlled, often starting at a lower temperature and allowing it to rise gently. The slow addition prevents over-reduction to the amine.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction mixture will typically undergo a color change.

-

Workup: Once the reaction is complete, cool the mixture in an ice bath. Carefully quench any remaining reducing agent. Neutralize the solution with a dilute acid (e.g., HCl) until it is slightly acidic, which will cause the crude product to precipitate.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow needles.

Characterization

The identity and purity of the synthesized this compound are confirmed using a suite of analytical techniques.

-

Differential Scanning Calorimetry (DSC): This is a critical technique for confirming the thermotropic liquid crystal behavior. A DSC scan will reveal two distinct endothermic peaks upon heating: the first corresponding to the crystal-to-nematic (Cr-N) transition (melting), and the second to the nematic-to-isotropic (N-I) transition (clearing).[5][6] These transitions are reversible upon cooling, though often with some supercooling.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum validates the presence of key functional groups. Expected characteristic absorption bands include:

-

~3000-2850 cm⁻¹: C-H stretching of the ethoxy and aromatic groups.

-

~1600, 1500 cm⁻¹: C=C stretching of the aromatic rings.

-

~1300 cm⁻¹: N-O stretching of the azoxy group.

-

~1250 cm⁻¹: Strong asymmetric C-O-C stretching of the ether linkage.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirm the molecular structure. The expected ¹H NMR signals in CDCl₃ are:

-

A triplet around δ 1.4-1.5 ppm (6H), corresponding to the methyl protons (-CH₃).

-

A quartet around δ 4.0-4.1 ppm (4H), corresponding to the methylene protons (-OCH₂-).

-

Two sets of doublets in the aromatic region (δ 7.0-8.3 ppm, 8H), characteristic of the para-disubstituted benzene rings.

-

The Nematic Liquid Crystal Phase

This compound is a classic example of a material exhibiting a nematic (N) phase, the simplest of the liquid crystal phases.[2] In the nematic state, the rod-like molecules lose the positional order characteristic of a crystalline solid but maintain a degree of long-range orientational order, tending to align along a common axis known as the director. This anisotropy is responsible for the unique optical properties of the material, such as birefringence.

Phase Transitions

The thermal behavior of this compound is defined by two primary first-order phase transitions upon heating.[7]

-

Melting Transition (Cr → N): At 137 °C, the crystalline solid melts into the turbid, fluid nematic phase.

-

Clearing Transition (N → I): At 167 °C, the nematic phase transitions into the clear, isotropic liquid phase, where all long-range orientational order is lost.

The temperature range between these two points, 137 °C to 167 °C, is the nematic range where the liquid crystalline properties are observed.

Diagram: Temperature-Dependent Phase Transitions

Caption: Phase transitions of this compound upon heating.

Analysis by Polarized Optical Microscopy (POM)

When viewed between crossed polarizers, the nematic phase of this compound exhibits characteristic optical textures. The most common is the "Schlieren" texture, which displays dark brushes or threads that correspond to defects (disclinations) in the director field.[8] Observing these textures upon heating and their disappearance at the clearing point is a definitive method for identifying the nematic phase and its transition temperatures.[9]

Applications and Research Significance

While modern display technologies rely on more advanced liquid crystal mixtures, this compound remains a compound of significant academic and historical importance.

-

Model System: Along with its close analog p-Azoxyanisole (PAA), it serves as a canonical model system for studying the fundamental physics of the nematic state, phase transitions, and the influence of molecular structure on mesomorphic behavior.[7]

-

Dye Intermediate: As an azoxy compound, it has potential applications as an intermediate in the synthesis of dyes and pigments.[10]

-

Research Chemical: It is widely used as a benchmark compound in the development and calibration of analytical instruments like DSCs and in foundational studies of liquid crystal properties.[11]

Safety and Handling

According to safety data sheets, this compound should be handled with standard laboratory precautions.[1][9]

-

Hazards: May cause skin and eye irritation. Mutation data has been reported, and dust inhalation should be avoided.[9]

-

Handling: Wear suitable protective clothing, gloves, and eye/face protection. Handle in a well-ventilated area to avoid dust formation.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[9]

Conclusion

This compound is a cornerstone compound in the field of liquid crystals. Its readily accessible synthesis, well-defined thermal transitions, and classic nematic behavior make it an invaluable tool for both educational purposes and fundamental research. This guide has provided a detailed examination of its molecular structure, synthesis, characterization, and liquid crystalline properties, underscoring its enduring relevance to scientists and researchers exploring the fascinating world of soft matter.

References

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).

- Alfa Aesar, Lancaster Synthesis. Material Safety Data Sheet for p-Azoxyphenetole.

- Oregon State University. 1H NMR Chemical Shifts.

- Khan, G., et al. "Comparative Study of Azoxy-Based Liquid Crystals (p-azoxyanisole, p- azoxyphenetole, ethyl-p-azoxybenzoate, ethyl-p-azoxycinnamate and n-octyl-p-azoxycinnamate)." Archives of Physics Research, 2012, 3 (3):175-191.

- Chemistry LibreTexts. The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy.

- MDPI. The Effect of Nematic Liquid Crystal on the Performance of Dye-Sensitized Solar Cells.

- NIH National Library of Medicine. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- PubMed. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen.

- Shukla, A., Prasad, R. V., & Kumar, P. "DFT-Based Study of Physical, Chemical and Electronic Behavior of Liquid Crystals of Azoxybenzene Group: p-azoxyanisole, p-azoxyphenetole, ethyl-p-azoxybenzoate, ethyl-p-azoxycinnamate and n-octyl-p-azoxycinnamate." Online Journal of Chemistry, 1(1), 18–28.

- ResearchGate. Zaltoprofen/4,4′-Bipyridine: A Case Study to Demonstrate the Potential of Differential Scanning Calorimetry (DSC) in the Pharmaceutical Field.

- RSC Publishing. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles.

- Khan, G., Tewari, R., & Lal, M. "Study of azoxy-based liquid crystals ( p-Azoxyanisole, p-Azoxyphenetole, Ethyl-p-Azoxybenzoate, ethyl-p-Azoxycinnamate and n-octyl-p- Azoxycinnamate) based on bond properties." Scholars Research Library, 2014.

- MDPI. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.

- MDPI. Preparation of Reduced-Graphene-Oxide-Supported CoPt and Ag Nanoparticles for the Catalytic Reduction of 4-Nitrophenol.

- RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.

- ResearchGate. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles.

- ResearchGate. ORIENTATIONAL ORDER IN p-AZOXYANISOLE, p-AZOXYPHENETOLE AND THEIR MIXTURES IN THE NEMATIC PHASE.

- MDPI. Long Rod-Like Liquid Crystal Containing Azobenzene and the Applications in Phase-Transition Regulation and Orientation of Nematic Liquid Crystal.

- Malaysian Journal of Analytical Sciences. PHYTOCHEMICAL SCREENING AND FTIR SPECTROSCOPY ON CRUDE EXTRACT FROM Enhalus acoroides LEAVES.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. para-Azoxyanisole - Wikipedia [en.wikipedia.org]

- 9. web.pdx.edu [web.pdx.edu]

- 10. Table 1 from Study of azoxy-based liquid crystals ( p-Azoxyanisole, p-Azoxyphenetole, Ethyl-p-Azoxybenzoate, ethyl-p-Azoxycinnamate and n-octyl-p- Azoxycinnamate) based on bond properties | Semantic Scholar [semanticscholar.org]

- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 12. mjas.analis.com.my [mjas.analis.com.my]

An In-Depth Technical Guide to the Physical Properties of 4,4'-Azoxydiphenetole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction and Molecular Identity

4,4'-Azoxydiphenetole, also known as p,p'-azoxyphenetole, is an aromatic azoxy compound that has garnered interest due to its liquid crystalline properties.[1] Its molecular structure, characterized by a central azoxy bridge linking two phenetole moieties, is the primary determinant of its unique physical behaviors. Understanding these properties is crucial for its application in materials science and as a potential scaffold in medicinal chemistry.

Molecular Structure:

Caption: Molecular structure of this compound.

Core Identifiers:

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | p,p'-Azoxyphenetole, 1,2-Bis(4-ethoxyphenyl)diazene 1-oxide | [1][2] |

| CAS Number | 4792-83-0 | [2] |

| Molecular Formula | C16H18N2O3 | [2] |

| Molecular Weight | 286.33 g/mol | [2] |

| Appearance | Yellow crystalline solid; Light yellow to brown to dark green powder to crystal | [2] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and application. The reported values for melting and boiling points exhibit some variability, which is common for organic compounds and can be attributed to differences in purity and measurement techniques.

| Property | Reported Value(s) | Source(s) |

| Melting Point | 132 °C, 151 °C, 134.7 °C | [3][4][5] |

| Boiling Point | 440.1 °C at 760 mmHg, 428.69 °C (estimate), 172 °C | [2][4][5] |

| Solubility | Soluble in Benzene | [2] |

| Density | 1.11 g/cm³ | [4] |

| Refractive Index | 1.546, 1.632 (estimate) | [2][4] |

| Flash Point | 219.9 °C | [4] |

Causality Behind Experimental Choices: The variation in melting points underscores the importance of using highly purified samples for characterization. The significant discrepancy in boiling points may be due to decomposition at higher temperatures or measurements under different pressures. The reported value of 172 °C is likely at a reduced pressure.

Crystal Structure

Experimental Protocol for Crystal Structure Determination:

To elucidate the crystal structure of this compound, the following self-validating workflow is recommended:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Alternatively, Powder X-ray Diffraction (PXRD) can provide valuable information on the crystalline phase and unit cell parameters.[7][8]

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific, fully assigned spectra are not publicly available, chemical databases indicate the availability of 1H and 13C NMR data, typically recorded in CDCl3.[2] The expected 1H NMR spectrum would show signals for the aromatic protons on the two distinct phenyl rings, the ethoxy group's methylene and methyl protons. The 13C NMR would similarly display distinct signals for the aromatic carbons, the carbons of the ethoxy groups, and the carbons directly attached to the azoxy group.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for:

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Aliphatic C-H stretching (ethoxy groups): Around 2850-2980 cm⁻¹

-

Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region

-

N=N stretching (azoxy group): Around 1400-1450 cm⁻¹ (can be weak)

-

C-O stretching (ether linkage): Strong bands in the 1200-1250 cm⁻¹ region

-

N-O stretching (azoxy group): Around 1250-1300 cm⁻¹

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C16H18N2O3. The fragmentation pattern would likely involve cleavage of the ethoxy groups and fragmentation of the azoxy bridge.

Thermotropic Liquid Crystalline Behavior

A defining characteristic of this compound is its ability to form a liquid crystal phase upon heating.[1] Specifically, it is known to exhibit a nematic liquid crystal phase.[1] This phase is characterized by molecules that have long-range orientational order but no long-range positional order.

Experimental Protocol for Characterization of Liquid Crystal Phases:

Caption: Experimental workflow for characterizing thermotropic liquid crystal behavior.

Key Transitions:

-

Crystal to Nematic (Melting Point): The temperature at which the solid crystal transforms into the nematic liquid crystal phase.

-

Nematic to Isotropic (Clearing Point): The temperature at which the ordered nematic phase transitions to a disordered isotropic liquid.

The precise temperatures for these transitions for this compound should be determined experimentally using DSC and confirmed by PLM. For the related compound p-azoxyanisole, the nematic-isotropic transition has been studied extensively.[3]

Conclusion

This compound is a fascinating molecule with a rich set of physical properties, most notably its thermotropic liquid crystalline behavior. While its fundamental characteristics are reasonably well-documented, this guide highlights the need for a definitive single-crystal structure determination and more detailed public availability of its spectroscopic data. The outlined experimental protocols provide a robust framework for researchers to obtain this missing information, thereby enabling a more complete understanding of this important compound and facilitating its future applications.

References

- Bernal, J. D., & Crowfoot, D. (1933). Crystalline phases of some substances studied as liquid crystals. Transactions of the Faraday Society, 29(140), 1032-1049.

- Kosterin, E. A., & Chistyakov, I. G. (1968). X-ray diffraction study of the structure of nematic p-azoxyanisole in a constant electric field. Soviet Physics-Crystallography, 13(2), 229-235.

- Taylor & Francis Online. Determination to 2 kbar of the Nematic-Isotropic and Melting Transitions in p-Azoxyanisole. [Link]

- Chemistry LibreTexts. The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]

- NIH National Center for Biotechnology Information. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

- Marshall University. X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. [Link]

- AZoM. Taking Pharmaceutical Drug Discovery to New Heights with High-Throughput Powder X-Ray Diffraction. [Link]

- Moodle@Units.

- Digital Commons @ Longwood University. The Crystal Structure of p-Azoxyanisole. [Link]

Sources

An In-Depth Technical Guide to the Chemical Structure of p,p'-Azoxyphenetole

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Azoxyphenetole, also known as 4,4'-diethoxyazoxybenzene, is an organic compound that has garnered significant interest in the field of materials science, particularly for its liquid crystalline properties. As a member of the azoxybenzene family, its molecular architecture gives rise to a nematic liquid crystal phase, a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. This unique characteristic makes it a valuable model compound for studying the structure-property relationships in liquid crystals and a potential component in the development of advanced optical materials.

This technical guide provides a comprehensive overview of the chemical structure of p,p'-Azoxyphenetole, including its molecular geometry, synthesis, and detailed characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemistry, materials science, and drug development.

Chemical Structure and Nomenclature

The chemical identity of p,p'-Azoxyphenetole is defined by its molecular formula, CAS registry number, and systematic nomenclature.

| Identifier | Value |

| Chemical Formula | C₁₆H₁₈N₂O₃ |

| Molecular Weight | 286.33 g/mol |

| CAS Number | 4792-83-0[1] |

| IUPAC Name | 1,2-bis(4-ethoxyphenyl)diazene 1-oxide |

| Synonyms | 4,4'-Diethoxyazoxybenzene, p,p'-Diethoxyazoxybenzene, Phenetole, 4,4′-azoxydi-[1] |

| SMILES | CCOc1ccc(cc1)N=c2ccc(OCC)cc2[2] |

| InChI Key | QUICZVHSJNKDBL-UHFFFAOYSA-N[2] |

Molecular Geometry

The molecule of p,p'-Azoxyphenetole consists of two 4-ethoxyphenyl groups linked by a central azoxy (-N=N(O)-) bridge. This core structure is responsible for the molecule's elongated, rod-like shape, a key factor in its ability to form liquid crystal phases.

Computational studies using Density Functional Theory (DFT) have provided insights into the molecule's geometry. The molecule is composed of thirty-nine atoms: sixteen carbon, eighteen hydrogen, three oxygen, and two nitrogen atoms.[3] The two phenyl rings are not perfectly coplanar, and the azoxy group introduces a slight asymmetry.

Below is a diagram illustrating the chemical structure of p,p'-Azoxyphenetole.

Caption: 2D structure of p,p'-Azoxyphenetole.

Synthesis of p,p'-Azoxyphenetole

The synthesis of symmetrical azoxyarenes like p,p'-Azoxyphenetole can be achieved through several routes. The two most common approaches involve the oxidation of the corresponding aniline or the reduction of the corresponding nitro compound.

Method A: Oxidation of 4-Ethoxyaniline

This method involves the direct oxidation of 4-ethoxyaniline. A variety of oxidizing agents can be employed, with peroxides being a common choice in environmentally friendly protocols.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxyaniline (1 equivalent) in a suitable solvent such as acetonitrile/water (1:1 v/v).

-

Addition of Reagents: Add a mild base, such as sodium fluoride (NaF), to the solution. While stirring vigorously, slowly add an oxidizing agent like hydrogen peroxide (H₂O₂).

-

Reaction Conditions: Heat the reaction mixture at a controlled temperature, typically around 80°C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure p,p'-Azoxyphenetole.

Caption: Workflow for the synthesis of p,p'-Azoxyphenetole via oxidation.

Method B: Reduction of p-Nitrophenetole

An alternative route to p,p'-Azoxyphenetole is the partial reduction of p-nitrophenetole. Careful selection of the reducing agent and reaction conditions is crucial to favor the formation of the azoxy compound over the fully reduced azo or amino compounds.

-

Reaction Setup: In a round-bottom flask, dissolve p-nitrophenetole (1 equivalent) in a solvent mixture, such as aqueous ethanol.

-

Addition of Reducing Agent: Add a reducing agent like zinc powder and an ammonium chloride solution to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically exothermic and should be monitored. The progress of the reaction can be followed by TLC.

-

Workup: Once the starting material is consumed, filter the reaction mixture to remove any unreacted zinc.

-

Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be extracted with an organic solvent. The organic extracts are then washed, dried, and the solvent is evaporated. The crude p,p'-Azoxyphenetole is then purified by recrystallization.

Caption: Workflow for the synthesis of p,p'-Azoxyphenetole via reduction.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the two ethoxy groups. The aromatic protons will appear as a set of doublets in the downfield region (typically 7.0-8.5 ppm). The ethoxy group will exhibit a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, both in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the carbons of the ethoxy groups. The aromatic carbons attached to the azoxy group will be the most deshielded.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~8.2 (d) | Aromatic (ortho to -N=N(O)-) |

| ~7.0 (d) | Aromatic (meta to -N=N(O)-) |

| ~4.1 (q) | -OCH₂- |

| ~1.4 (t) | -CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of p,p'-Azoxyphenetole would be characterized by absorption bands corresponding to the various functional groups present in the molecule.

| FTIR (Predicted) | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | C-H stretch |

| ~2980-2850 | C-H stretch |

| ~1600, ~1480 | C=C stretch |

| ~1480-1440 | N=N stretch |

| ~1300-1200 | C-O stretch |

| ~1250 | N-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For p,p'-Azoxyphenetole (MW = 286.33), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 286. Characteristic fragment ions would arise from the cleavage of the ethoxy groups and the azoxy linkage.

Physicochemical and Liquid Crystalline Properties

p,p'-Azoxyphenetole is a solid at room temperature and exhibits thermotropic liquid crystalline behavior upon heating. Its key physical and phase transition properties are summarized below.

| Property | Value |

| Appearance | Yellowish solid |

| Melting Point (Crystal to Nematic) | 134-136 °C |

| Clearing Point (Nematic to Isotropic Liquid) | 167-168 °C |

| Liquid Crystal Phase | Nematic |

The nematic phase is characterized by molecules that have long-range orientational order but no long-range positional order. This property is a direct consequence of the rod-like shape of the p,p'-Azoxyphenetole molecule.

Applications

The primary application of p,p'-Azoxyphenetole is in the field of liquid crystal research. Its well-defined structure and accessible nematic phase make it an excellent model system for studying the physical and optical properties of liquid crystals. It can be used in mixtures with other liquid crystals to tune the properties of the resulting material for applications in displays and other optical devices. Furthermore, as an azoxy compound, it has potential applications as a precursor in the synthesis of dyes and other functional organic materials.

Conclusion

p,p'-Azoxyphenetole is a fascinating molecule with a rich chemistry and interesting physical properties. Its chemical structure, characterized by two ethoxyphenyl groups linked by an azoxy bridge, gives rise to its notable liquid crystalline behavior. This technical guide has provided a detailed overview of its structure, synthesis, and characterization, drawing upon available scientific literature and predictive methodologies. It is hoped that this guide will serve as a valuable resource for scientists and researchers working with this and related materials, fostering further innovation and discovery in the fields of materials science and organic chemistry.

References

- Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines. ACS Omega.

- Synthesis and characterization of selected 4,4′-diaminoalkoxyazobenzenes. ResearchGate.

- Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. MDPI.

- Selective oxidation of anilines to azoxybenzenes, azobenzenes and... ResearchGate.

- Preparation of symmetrical azoxybenzenes. ResearchGate.

- Comparative Study of Azoxy-Based Liquid Crystals (p-azoxyanisole, p-azoxyphenetole, ethyl-p...). Scholars Research Library.

- p-azoxyphenetole. Stenutz.

- Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. PubMed.

Sources

4,4'-Azoxydiphenetole melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Characterization of 4,4'-Azoxydiphenetole: Melting and Boiling Point Determination

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, with a primary focus on its melting and boiling points. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies for accurate characterization. We delve into the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative references. This guide includes detailed experimental procedures, data presentation in tabular format, and visual workflows to ensure clarity and reproducibility.

Introduction to this compound

This compound (CAS No: 4792-83-0), a derivative of azoxybenzene, is a yellow crystalline solid with the molecular formula C₁₆H₁₈N₂O₃.[1][2] Its molecular structure, featuring a central azoxy group flanked by two para-substituted phenetole rings, makes it a subject of interest in various chemical fields. It is utilized in the synthesis of dyes and pigments and has applications in materials science.[1][3] The accurate determination of its physical properties, such as melting and boiling points, is a cornerstone for its identification, purity assessment, and application.[4]

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed melting range suggests the presence of impurities.[5] The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is another fundamental physical constant used for identification and characterization.[6][7]

Physicochemical Properties of this compound

The reported physical properties of this compound exhibit some variation across different sources, which underscores the importance of standardized experimental determination. These discrepancies can arise from differences in sample purity, measurement techniques, or whether the value is experimentally determined or predicted.

Summary of Reported Data

The quantitative data for the melting and boiling points of this compound are summarized below.

| Physical Property | Reported Value | Source |

| Melting Point | 132 °C | Matrix Scientific[8] |

| 134.7 °C | Xiamen Equation Chemical Co., Ltd[9] | |

| 151 °C | Guidechem[1] | |

| Boiling Point | 440.1 °C at 760 mmHg | Guidechem[1] |

| 172 °C (lit.) | Xiamen Equation Chemical Co., Ltd[9] |

Note: The significant discrepancy in the reported boiling points is noteworthy. The value of 440.1 °C is a predicted value, while the 172 °C value is listed as "lit." (from literature) but seems unusually low for a compound of this molecular weight at atmospheric pressure. It may correspond to a measurement under reduced pressure or be a typographical error. Given the high predicted boiling point, thermal decomposition is a significant consideration.

Thermal Stability and Decomposition

Thermolysis, or thermal decomposition, is a chemical decomposition caused by heat.[10] For compounds with high boiling points, it is crucial to consider that the substance may decompose before it boils. The energy required to overcome intermolecular forces for boiling might exceed the energy needed to break intramolecular chemical bonds.[10][11] The predicted boiling point of 440.1 °C for this compound suggests a high thermal stability, but this must be verified experimentally. If decomposition occurs, a constant boiling point will not be observed; instead, one might see charring, gas evolution, and a fluctuating temperature reading.

Experimental Determination of Melting Point

The determination of a melting point is a fundamental laboratory technique for assessing the purity of a crystalline solid. The capillary method is a widely accepted and reliable technique.[12][13]

Principle of Melting Point Determination

A small, finely powdered sample of the organic compound is heated slowly in a capillary tube. The temperatures at which the substance begins to melt (the first appearance of liquid) and completely melts are recorded as the melting point range.[4][5] A pure substance will have a sharp melting range of 0.5-1.0°C.

Step-by-Step Experimental Protocol

-

Sample Preparation : Ensure the this compound sample is completely dry and finely powdered by crushing it on a clean, dry surface.[13]

-

Capillary Tube Packing : Seal one end of a capillary tube by holding it in the outer edge of a Bunsen burner flame and rotating it.[13] Dip the open end into the powdered sample. Gently tap the sealed end on a hard surface to pack the powder down to a height of 1-2 mm.[12]

-

Apparatus Setup : Attach the capillary tube to a thermometer, aligning the sample with the thermometer bulb. This assembly can be placed in a Thiele tube filled with a high-boiling point liquid (like mineral oil or silicone oil) or inserted into a calibrated digital melting point apparatus.

-

Heating and Observation :

-

Rapid Determination (Optional) : First, heat the apparatus rapidly to get an approximate melting point. This helps save time in the subsequent, more accurate measurements.

-

Accurate Determination : Allow the apparatus to cool. Then, heat it again, but at a slow rate of about 2°C per minute as the temperature approaches the approximate melting point.

-

-

Data Recording : Record the temperature (t₁) when the first drop of liquid appears and the temperature (t₂) when the entire sample has turned into a clear liquid. The melting point is reported as the range t₁ - t₂.[13]

-

Purity Confirmation : If the melting range is broad, the sample may require purification, for example, by recrystallization.

Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: A flowchart of the capillary method for melting point determination.

Experimental Determination of Boiling Point

Determining the boiling point of a high-boiling liquid requires careful technique to avoid superheating and to account for potential decomposition. The capillary method is also suitable here.[6][14]

Principle of Boiling Point Determination

A small amount of the liquid is heated in a fusion tube along with an inverted, sealed capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid, continuous stream of bubbles emerges from the capillary. The boiling point is the temperature at which the liquid re-enters the capillary tube upon cooling.[15][16]

Step-by-Step Experimental Protocol

-

Sample Preparation : Place a few milliliters of molten this compound into a small test tube or fusion tube.

-

Capillary Setup : Take a small capillary tube and seal one end. Place this sealed capillary, open end down, into the fusion tube containing the liquid sample.[14]

-

Apparatus Assembly : Attach the fusion tube to a thermometer. Immerse this assembly in a heating bath (e.g., an aluminum block or a Thiele tube with high-boiling oil), ensuring the sample is below the level of the heating medium.[6]

-

Heating : Heat the apparatus gently. As the temperature increases, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands.[15]

-

Observation : Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor of the substance, not just trapped air, is escaping.

-

Data Recording : Turn off the heat and allow the apparatus to cool slowly. The moment the bubbling stops and the liquid begins to enter the capillary tube, record the temperature. This is the boiling point of the liquid at the current atmospheric pressure.[16]

-

Pressure Correction : Since boiling point is pressure-dependent, record the barometric pressure. If necessary, correct the observed boiling point to standard pressure (760 mmHg).

Workflow for Boiling Point Determination

This diagram outlines the key steps for determining the boiling point using the capillary method.

Caption: A flowchart of the capillary method for boiling point determination.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the obtained results, the following self-validating steps must be integrated into the workflow:

-

Instrument Calibration : Regularly calibrate the thermometer or digital melting point apparatus using certified standards with known melting points (e.g., benzoic acid, urea).[5]

-

Replicate Measurements : Perform at least two consistent determinations for both melting and boiling points.

-

Mixed Melting Point : To confirm the identity of the substance, a mixed melting point determination can be performed. If a sample of the unknown is mixed with a pure sample of this compound, the melting point should not be depressed.[5]

Conclusion

The accurate determination of the melting and boiling points of this compound is essential for its chemical identification and quality control. This guide has outlined the authoritative data available, highlighted discrepancies, and provided detailed, robust protocols for their experimental determination. By adhering to these methodologies, which emphasize precision, calibration, and careful observation, researchers can generate reliable and reproducible data. The potential for thermal decomposition at high temperatures remains a critical consideration when determining the boiling point and necessitates careful experimental execution.

References

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- The Good Scents Company. (n.d.). 4,4'-dimethyl biphenyl.

- University of Calgary. (n.d.). Melting point determination.

- GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds.

- Scribd. (n.d.). Determination of Melting Point of An Organic Compound.

- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.

- Science Company. (n.d.). DETERMINATION OF BOILING POINTS.

- uotechnology.edu.iq. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS.

- uotechnology.edu.iq. (2021). EXPERIMENT (1) DETERMINATION OF MELTING POINTS.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- University of Massachusetts. (n.d.). Experiment 1 - Melting Points.

- CAS Common Chemistry. (n.d.). Di-p-tolyl.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,4' -Azoxyanisole.

- El-Mekabaty, A., & Osman, A. M. (2016). Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach. Chemistry Central Journal, 10, 63.

- Anary-Abbasinejad, M., et al. (2016).

- Wikipedia. (n.d.). Thermal decomposition.

- Funicello, M., et al. (2002). Synthesis and Thermal Decomposition of Azidovinylbenzo(b)thiophenes. Molecules, 7(12), 954-963.

- Samir, E. M., et al. (2014). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 4, 85-94.

- He, J., et al. (2013). Kinetics and mechanism for thermal and photochemical decomposition of 4,4′-azobis(4-cyanopentanoic acid) in aqueous media. Polymer Chemistry, 4(4), 935-944.

- Dawood, K. M., et al. (2011). Recent advances on the synthesis of azoles, azines and azepines fused to benzimidazole. ARKIVOC, 2011(i), 111-195.

- Haynes, C. A., et al. (1987). Kinetics of thermal decomposition of 4,4′-azobis-(4-cyanopentanoic acid) and its salts in aqueous solution. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 83(4), 935-943.

- CAS Common Chemistry. (n.d.). Piperidolate.

- Google Patents. (n.d.). AU2016102267A4 - Phenacetin drug intermediates paranitrophenetole synthesis method.

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | 4792-83-0 [chemicalbook.com]

- 3. CAS 4792-83-0: Azoxyphenetole | CymitQuimica [cymitquimica.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. 4792-83-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 9. echemi.com [echemi.com]

- 10. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 11. Kinetics of thermal decomposition of 4,4′-azobis-(4-cyanopentanoic acid) and its salts in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 12. scribd.com [scribd.com]

- 13. byjus.com [byjus.com]

- 14. byjus.com [byjus.com]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. cdn.juniata.edu [cdn.juniata.edu]

An In-depth Technical Guide to the Solubility of 4,4'-Azoxydiphenetole in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 4,4'-azoxydiphenetole, a key intermediate in the synthesis of dyes and a valuable research chemical. In the absence of extensive published quantitative solubility data, this document offers a multi-faceted approach for researchers, scientists, and drug development professionals. It combines an analysis of the compound's physicochemical properties, estimations based on structurally similar molecules, a robust theoretical framework for understanding solubility, and detailed experimental protocols for empirical determination. This guide is designed to empower researchers with the foundational knowledge and practical tools necessary to effectively utilize this compound in various organic solvent systems.

Introduction to this compound

This compound, also known as p,p'-azoxyphenetole or diazene, bis(4-ethoxyphenyl)-, 1-oxide, is an organic compound with the chemical formula C16H18N2O3.[1][2] Its molecular structure features a central azoxy (-N=N(O)-) functional group linking two 4-ethoxyphenyl rings. This structure imparts specific chemical and physical properties that are of interest in materials science and organic synthesis.[1] While its primary application has been as an intermediate in the manufacturing of dyes, its utility as a research chemical is also recognized.[1]

A critical parameter for the effective application of this compound in synthesis, purification, and formulation is its solubility in organic solvents. Understanding and predicting its behavior in different solvent systems is paramount for process optimization, crystallization, and achieving desired reaction kinetics.[3][4]

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility. Key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4792-83-0 | [1][2] |

| Molecular Formula | C16H18N2O3 | [1][2] |

| Molecular Weight | 286.33 g/mol | [1] |

| Melting Point | 132 °C (270 °F; 405 K) | [1] |

| Appearance | Light yellow to brown powder/crystal | [2] |

| Density (estimate) | 1.11 g/cm³ | [2] |

The relatively high melting point of this compound suggests strong intermolecular forces in its solid crystalline state. Overcoming these forces is a key factor in the dissolution process.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the thermodynamic principle that the Gibbs free energy of the system is minimized at equilibrium. This process can be conceptualized as two steps: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

The principle of "like dissolves like" is a useful heuristic. Solvents that have similar polarity and hydrogen bonding capabilities to the solute are generally more effective. This compound is a moderately polar molecule due to the presence of the azoxy group and the ether linkages.

The General Solubility Equation (GSE) developed by Yalkowsky and Banerjee provides a simple yet powerful tool for estimating the aqueous solubility of organic compounds. A modified version of this equation can be applied to organic solvents, although with greater uncertainty. The core of the GSE relates solubility to the melting point and the octanol-water partition coefficient (logP), which is a measure of lipophilicity.

Estimated Solubility of this compound in Organic Solvents

Qualitative Observations:

-

It has been reported to be soluble in benzene.[2]

-

The parent compound, azoxybenzene, is soluble in methanol.[5]

Estimation Based on Structural Analogs: A close structural analog is 1,4-diethoxybenzene, which lacks the central azoxy group but retains the diethoxybenzene moieties. Recent studies on 1,4-diethoxybenzene have provided detailed solubility data in various organic solvents.[6] Given the structural similarities, we can infer that this compound will exhibit a comparable solubility profile, likely influenced by the increased polarity and molecular weight from the azoxy group.

The table below presents the experimental mole fraction solubility of 1,4-diethoxybenzene at 298.15 K (25 °C) and provides a qualitative estimation for this compound.[6]

| Solvent | Polarity (ET(30)) | 1,4-Diethoxybenzene Mole Fraction Solubility (x) at 298.15 K[6] | Estimated Solubility of this compound |

| Butyl Acetate | 36.7 | 0.212 | Good |

| Ethyl Acetate | 38.1 | 0.179 | Good |

| 2-Butanone | 41.3 | 0.169 | Good |

| n-Propyl Acetate | 37.4 | 0.165 | Good |

| Methyl Acetate | 41.1 | 0.145 | Moderate to Good |

| Acetone | 42.2 | Not specified, but ranked higher than isobutyl acetate | Moderate to Good |

| Isobutyl Acetate | 36.3 | 0.112 | Moderate |

| Dimethyl Carbonate | Not specified | 0.099 | Moderate |

| Ethyl Lactate | Not specified | 0.074 | Moderate |

| Acetonitrile | 45.6 | 0.067 | Moderate |

| Ethanol | 51.9 | 0.015 | Poor to Moderate |

| Methanol | 55.4 | 0.009 | Poor to Moderate |

Discussion of Estimated Solubility: The data for 1,4-diethoxybenzene suggests a preference for solvents of moderate polarity, such as esters and ketones.[6] The solubility decreases in more polar protic solvents like ethanol and methanol.[6] It is anticipated that this compound will follow a similar trend. The central azoxy group will increase the overall polarity compared to 1,4-diethoxybenzene, which might slightly enhance its solubility in moderately polar aprotic solvents like acetone and acetonitrile. However, its higher melting point and larger molecular size suggest that its overall solubility may be slightly lower than that of 1,4-diethoxybenzene in non-polar and moderately polar solvents.

Experimental Determination of Solubility

Given the lack of published data, experimental determination is the most reliable method to obtain accurate solubility values for this compound. The isothermal shake-flask method is a widely accepted and robust technique.[7]

Protocol: Isothermal Shake-Flask Method

-

Preparation:

-

Select a range of organic solvents of interest. A list of common organic solvents and their properties is a useful reference.

-

Ensure all solvents are of high purity (e.g., HPLC grade).

-

Accurately weigh an excess amount of this compound into several vials. The excess is crucial to ensure a saturated solution is formed.

-

-

Equilibration:

-

Add a known volume or mass of the chosen solvent to each vial.

-

Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The solution should be saturated with a visible excess of solid solute.

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This removes any undissolved microcrystals.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

The difference in weight corresponds to the mass of dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units:

-

g/100 mL of solvent: (mass of solute / volume of solvent) * 100

-

mol/L: (moles of solute / liters of solution)

-

Mole fraction (x): moles of solute / (moles of solute + moles of solvent)

-

-

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Thermodynamic Modeling of Solubility

For a more in-depth understanding, the experimental solubility data obtained at different temperatures can be fitted to various thermodynamic models. These models can be used to predict solubility at other temperatures and to calculate important thermodynamic parameters of dissolution.

Commonly used models include:

-

The modified Apelblat equation: An empirical model that relates solubility to temperature.

-

The van't Hoff equation: This relates the change in solubility with temperature to the enthalpy of dissolution.

-

The Wilson and NRTL models: These are activity coefficient models that can be used to describe the non-ideal behavior of solutions.

The dissolution process being endothermic and entropy-driven is a common observation for the solubility of crystalline solids in organic solvents.[8][9]

Conclusion

While quantitative experimental data on the solubility of this compound in organic solvents is sparse, this guide provides a robust framework for researchers and professionals. By understanding its physicochemical properties, leveraging data from structural analogs, applying theoretical principles, and employing standardized experimental protocols, the solubility profile of this compound can be effectively characterized. The provided estimations suggest that this compound is likely to have good solubility in moderately polar aprotic solvents like esters and ketones. For precise applications, the detailed isothermal shake-flask method is recommended for generating accurate and reliable solubility data. This foundational knowledge is crucial for the successful application of this compound in its various industrial and research contexts.

References

- Azoxybenzene.

- Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models.

- Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning.

- Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [Link]

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Royal Society of Chemistry. [Link]

- Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing.

- The solubility correlation of azobenzene derivatives in supercritical carbon dioxide: a short review.

- Measurement and correlation of the solubility of 4,4′-oxydianiline in different organic solvents.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Determination of 1,4-Diethoxybenzene Solubility in 12 Monosolvent Systems at Multiple Temperatures from 278.15 to 318.15 K.

- Solubility Determination and Modeling for 4,4′-Dihydroxydiphenyl Sulfone in Mixed Solvents of (Acetone, Ethyl Acetate, or Acetonitrile) + Methanol and Acetone + Ethanol from (278.15 to 313.15) K.

Sources

- 1. 4792-83-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. This compound | 4792-83-0 [chemicalbook.com]

- 3. Sun2019 - Predictive models of aqueous solubility of organic compounds. | BioModels [ebi.ac.uk]

- 4. Azoxybenzene (Ref: HSDB 2861) [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Collection - Determination of 1,4-Diethoxybenzene Solubility in 12 Monosolvent Systems at Multiple Temperatures from 278.15 to 318.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 7. Direct photochemical route to azoxybenzenes via nitroarene homocoupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Azoxybenzene | C12H10N2O | CID 10316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

Synthesis of 4,4'-diethoxyazoxybenzene

An In-depth Technical Guide to the

Abstract: This technical guide provides a comprehensive overview of the synthesis of 4,4'-diethoxyazoxybenzene, a key intermediate in various chemical and pharmaceutical research areas. The document is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols, mechanistic insights, and critical safety information. We will explore the primary synthetic routes, including the reductive coupling of 4-nitrophenetole and the oxidation of 4-ethoxyaniline, providing a foundation for reproducible and scalable synthesis.

Introduction and Significance

Azoxy compounds, characterized by the R-N=N+(O-)-R' functional group, are a fascinating class of molecules with diverse applications, including as liquid crystals, dyes, and potential pharmaceutical agents. Their unique electronic and structural properties make them valuable scaffolds in materials science and medicinal chemistry. 4,4'-diethoxyazoxybenzene (CAS No: 4792-83-0), in particular, serves as a crucial building block.[1] Its symmetrical diether structure is analogous to other benzophenone derivatives that are precursors for nonsteroidal antiestrogen drugs like Tamoxifen and Raloxifene, highlighting its potential relevance in the development of therapeutic agents.[2] This guide provides an in-depth examination of its synthesis, emphasizing practical, reliable methodologies grounded in established chemical principles.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the target compound and its precursors is fundamental to successful synthesis and purification.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | CAS No. |

| 4,4'-diethoxyazoxybenzene | C16H18N2O3 | 286.33 | N/A | N/A | - | 4792-83-0[1] |

| 4-nitrophenetole | C8H9NO3 | 167.16 | 60 | 282 | Yellow Solid | 100-29-8[3] |

| 4-ethoxyaniline | C8H11NO | 137.18 | 2-5 | 250 | Pale Yellow Liquid | 156-43-4[4] |

Overall Synthetic Strategy

The synthesis of 4,4'-diethoxyazoxybenzene can be approached from two primary precursors: 4-nitrophenetole or 4-ethoxyaniline. The choice of route often depends on the availability of starting materials, desired purity, and scalability. This guide details both pathways, which originate from readily available starting materials like 4-nitrophenol.

Caption: High-level overview of synthetic pathways to 4,4'-diethoxyazoxybenzene.

Synthetic Route A: Reductive Coupling of 4-Nitrophenetole

This is an efficient and high-yielding method that involves the partial reduction of the nitro precursor, 4-nitrophenetole, to generate intermediates that condense to form the azoxy linkage. The use of sodium borohydride offers a milder and often more selective alternative to traditional metal-based reducing agents.

Mechanistic Rationale

The reduction of a nitroaromatic compound with sodium borohydride (NaBH₄) proceeds through several intermediates. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), which can be further reduced to a hydroxylamine (-NHOH). The key to forming the azoxy bond is the in situ condensation reaction between the nitroso intermediate and the hydroxylamine intermediate. This bimolecular reaction, followed by dehydration, yields the final azoxy product. The choice of solvent (ethanol) and control of reaction conditions (reflux) are critical to favor the condensation step over complete reduction to the amine.

Caption: Simplified mechanism for the formation of the azoxy linkage via reductive coupling.

Detailed Experimental Protocol

This protocol is adapted from a procedure reported by Zeynizadeh and Faraji in RSC Advances.[3]

Materials:

-

4-Nitrophenetole (1-ethoxy-4-nitrobenzene)

-

Sodium tetrahydroborate (NaBH₄)

-

Ethanol (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenetole in anhydrous ethanol.

-

Initial Reflux: Bring the solution to a gentle reflux for approximately 2 minutes.

-

Reductant Addition: While maintaining reflux, add sodium tetrahydroborate (NaBH₄) portion-wise to the solution. The addition should be controlled to manage any effervescence.

-

Reaction: Continue to reflux the mixture for an additional 8-10 minutes after the NaBH₄ addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add water to quench the excess NaBH₄.

-

Isolation: The product often precipitates out of the solution upon addition of water. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4,4'-diethoxyazoxybenzene. A reported yield for a similar reaction is 94%.[3]

Synthesis of Precursors

A comprehensive guide requires validated methods for obtaining the necessary starting materials.

Synthesis of 4-Nitrophenetole

This procedure is based on the Williamson ether synthesis, a robust and fundamental reaction in organic chemistry.[5]

Materials:

-

4-Nitrophenol

-

Ethyl iodide or Ethyl bromide

-

Sodium metal

-

Absolute ethanol

Procedure:

-

Sodium Ethoxide Preparation: In a flask protected from moisture, dissolve metallic sodium (0.25 gram-equivalent) in absolute ethanol (300 mL) to form sodium ethoxide.

-

Substrate Addition: Once the sodium has completely dissolved, add a solution of 4-nitrophenol in a small amount of absolute ethanol.

-

Alkylation: Add ethyl iodide (0.2 mole) to the mixture.

-

Reaction: Heat the mixture under reflux with stirring for 5 hours, ensuring the apparatus is protected from atmospheric moisture.

-

Solvent Removal: Distill off the majority of the ethanol using a Vigreux column.

-

Work-up: Pour the cooled residue into a 5% sodium carbonate solution (100 mL). Extract the organic phase several times with diethyl ether.

-

Purification: Wash the combined ether extracts with water and dry over anhydrous calcium chloride. Remove the ether by distillation. The crude product can be purified by vacuum distillation or recrystallization from ethanol/water to yield 4-nitrophenetole (yield ~60%).[5]

Synthesis of 4-Ethoxyaniline

4-Ethoxyaniline is the precursor for the oxidative synthesis route and can be prepared by the complete reduction of 4-nitrophenetole.

Materials:

-

4-Nitrophenetole

-

Tin (Sn) metal, granular

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Reaction Setup: In a round-bottom flask, place 4-nitrophenetole and granular tin.

-

Acid Addition: Slowly add concentrated HCl to the mixture. The reaction is exothermic and may require cooling in an ice bath to control the temperature.

-

Reaction: Stir the mixture until the reaction is complete (the yellow color of the nitro compound disappears).

-

Basification: Cool the reaction mixture and carefully neutralize it by the slow addition of a concentrated NaOH solution until the solution is strongly alkaline. This will precipitate tin hydroxides.

-

Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield 4-ethoxyaniline.[6][7]

Safety and Handling

Working with the chemicals involved in this synthesis requires strict adherence to safety protocols. Always consult the full Safety Data Sheet (SDS) for each chemical before use.

| Chemical | Key Hazards | Recommended PPE |

| 4-Nitrophenetole | Toxic, Irritant, Environmental Hazard | Gloves, Goggles, Lab Coat, Fume Hood |

| 4-Ethoxyaniline | Toxic, Irritant, Suspected Mutagen[4] | Gloves, Goggles, Lab Coat, Fume Hood |

| Sodium Borohydride | Flammable Solid, Toxic, Corrosive | Gloves, Goggles, Lab Coat, Work away from water |

| Ethyl Iodide | Flammable, Toxic, Irritant, Carcinogen | Gloves, Goggles, Lab Coat, Fume Hood |

| Concentrated HCl | Severe Skin and Eye Corrosive, Respiratory Irritant | Acid-resistant Gloves, Goggles, Face Shield, Lab Coat, Fume Hood |

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.[8][9]

-

Avoid inhalation of dust, vapors, or mists.[8]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8][10]

-

Wear appropriate protective clothing, gloves, and eye/face protection.[8]

-

Incompatible materials include strong oxidizing and reducing agents.[8]

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.

Experimental Workflow and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of 4,4'-diethoxyazoxybenzene via the reductive coupling route.

Caption: Step-by-step laboratory workflow for synthesis, isolation, and purification.

Conclusion

The synthesis of 4,4'-diethoxyazoxybenzene is readily achievable through well-established synthetic routes. The reductive coupling of 4-nitrophenetole using sodium borohydride offers a high-yielding and efficient method. This guide has provided detailed, step-by-step protocols for the synthesis of the target molecule and its key precursors, grounded in mechanistic understanding and prioritizing laboratory safety. The information presented herein should serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the reliable production of this important chemical intermediate.

References

- Aldrich. (2025). Safety Data Sheet for 4-Ethoxybenzaldehyde. Retrieved from MilliporeSigma.

- PubChem. (n.d.). 4-Ethoxyaniline. National Center for Biotechnology Information.

- PrepChem.com. (n.d.). Preparation of 4-nitrophenetole.

- R&D Chemicals. (2025). 4,4'-Azoxydiphenetole.

- ResearchGate. (2020). Catalytic Reduction 4-Nitrophenol to 4-Aminophenol. Is it a comprehensive solution?

Sources

- 1. rdchemicals.com [rdchemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4,4'-DIETHOXYAZOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 4. 4-乙氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. CAS 156-43-4: 4-Ethoxyaniline | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Spectroscopic Characterization of 4,4'-Azoxydiphenetole

Foreword

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,4'-Azoxydiphenetole (CAS No. 4792-83-0), a compound of interest for researchers and professionals in drug development and materials science. While extensive searches of public spectroscopic databases and literature have not yielded a complete set of raw experimental spectra for this specific molecule, this guide is structured to provide expert-level insights into the principles, expected outcomes, and detailed protocols for its full spectroscopic elucidation. As Senior Application Scientists, we often encounter scenarios where de novo characterization is required. This document, therefore, serves as both a predictive guide for this compound and a methodological framework for the spectroscopic analysis of related aromatic azoxy compounds.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₁₆H₁₈N₂O₃, possesses a core structure featuring a central azoxy (-N=N(O)-) bridge connecting two para-substituted phenetole (ethoxybenzene) rings. This unique arrangement of functional groups gives rise to a distinct spectroscopic signature that can be interrogated using a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

The following sections will detail the expected spectroscopic data for each technique, underpinned by established principles of chemical spectroscopy and data from analogous compounds.

¹H and ¹³C NMR Spectroscopy: Probing the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information on the aromatic and ethoxy moieties.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. We expect to see signals corresponding to the aromatic protons and the ethoxy groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 - 8.0 | Doublet (d) | 4H | Aromatic protons ortho to the azoxy group | The electron-withdrawing nature of the azoxy group deshields these protons, shifting them downfield. |

| ~7.0 - 6.8 | Doublet (d) | 4H | Aromatic protons meta to the azoxy group | These protons are shielded by the electron-donating ethoxy group, resulting in an upfield shift compared to the ortho protons. |

| ~4.1 | Quartet (q) | 4H | Methylene protons (-OCH₂-) of the ethoxy groups | The quartet arises from coupling to the adjacent methyl protons. |

| ~1.4 | Triplet (t) | 6H | Methyl protons (-CH₃) of the ethoxy groups | The triplet is due to coupling with the adjacent methylene protons. |

Causality Behind Predictions: The chemical shifts are predicted based on the additive effects of the electron-donating ethoxy group and the electron-withdrawing azoxy group on the aromatic ring. Data from similar substituted azoxybenzenes supports these estimations.[1]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's symmetry, we expect six distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C-O (aromatic) | The carbon directly attached to the oxygen of the ethoxy group is significantly deshielded. |

| ~145 | C-N (aromatic) | The carbon attached to the azoxy group is also deshielded. |

| ~124 | Aromatic CH (ortho to azoxy) | Aromatic carbons in this region are typical. |

| ~115 | Aromatic CH (meta to azoxy) | Shielded by the adjacent ethoxy group. |

| ~64 | -OCH₂- | Aliphatic carbon attached to oxygen. |

| ~15 | -CH₃ | Aliphatic methyl carbon. |

Causality Behind Predictions: The predicted chemical shifts are based on established ranges for substituted aromatic and aliphatic carbons. The electronegativity of the oxygen and nitrogen atoms plays a key role in determining the downfield shifts of the directly attached carbons.[2][3]

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube.

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum using a single-pulse experiment.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

-

Integrate the ¹H NMR signals.

-

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.